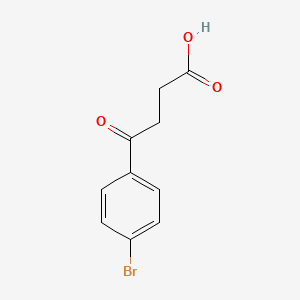

3-(4-Bromobenzoyl)propionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51068. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZODFRCZNTXLDDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70212815 | |

| Record name | 3-(4-Bromobenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6340-79-0 | |

| Record name | 4-Bromo-γ-oxobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6340-79-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromobenzoyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6340-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Bromobenzoyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70212815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-bromobenzoyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Bromobenzoyl)propionic Acid via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(4-bromobenzoyl)propionic acid, a valuable intermediate in pharmaceutical and materials science applications.[1] The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. This document details the underlying mechanism, experimental protocols, and critical reaction parameters. Quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction

This compound, also known as 4-(4-bromophenyl)-4-oxobutanoic acid, is a versatile chemical building block.[1] Its structure, featuring a bromobenzoyl group, enhances its reactivity, making it a crucial intermediate in the synthesis of various biologically active molecules and advanced polymers.[1] The Friedel-Crafts acylation provides a reliable method for the synthesis of this and other aryl ketones, avoiding the common pitfalls of polyalkylation and carbocation rearrangements associated with Friedel-Crafts alkylation.

Reaction Mechanism and Principles

The synthesis of this compound proceeds via a Friedel-Crafts acylation, which is a classic example of an electrophilic aromatic substitution reaction.[2][3][4] The reaction involves the acylation of bromobenzene using succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5]

The mechanism can be summarized in the following key steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) reacts with succinic anhydride to form a highly electrophilic acylium ion. This resonance-stabilized carbocation is the key reactive intermediate.[6]

-

Electrophilic Attack: The electron-rich π system of the bromobenzene ring acts as a nucleophile, attacking the acylium ion. This step leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion. This restores the aromaticity of the ring and yields the final product, this compound, complexed with the Lewis acid.

-

Work-up: The final product is liberated from the aluminum chloride complex by hydrolysis with water and acid.

The bromine atom on the benzene ring is an ortho-, para-directing deactivator. However, due to steric hindrance, the acylation occurs predominantly at the para position.

References

- 1. chemimpex.com [chemimpex.com]

- 2. maths.tcd.ie [maths.tcd.ie]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 5. benchchem.com [benchchem.com]

- 6. studylib.net [studylib.net]

An In-depth Technical Guide to the Friedel-Crafts Acylation of Bromobenzene with Succinic Anhydride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data related to the Friedel-Crafts acylation of bromobenzene with succinic anhydride. This reaction is a cornerstone of electrophilic aromatic substitution, yielding β-aroylpropionic acids, which are valuable precursors in the synthesis of various heterocyclic compounds and pharmacologically active molecules.[1]

Core Reaction Mechanism

The Friedel-Crafts acylation of bromobenzene with succinic anhydride is a classic example of electrophilic aromatic substitution. The reaction proceeds in several distinct steps, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃). Unlike Friedel-Crafts alkylation, the acylation reaction has the advantage of avoiding polysubstitution and carbocation rearrangements, as the resulting acylium ion is resonance-stabilized and the product is deactivated towards further acylation.[2][3][4]

Step 1: Formation of the Acylium Ion Electrophile The reaction is initiated by the coordination of the Lewis acid (AlCl₃) to one of the carbonyl oxygen atoms of succinic anhydride. This polarization weakens the acyl-oxygen bond, facilitating the ring-opening of the anhydride to form a highly reactive acylium ion.[1][5][6] This acylium ion is the key electrophile in the reaction and is stabilized by resonance.[7][8]

Step 2: Electrophilic Attack and Formation of the Sigma Complex The electron-rich π-system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[7][9] This attack temporarily disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9][10]

Step 3: Regioselectivity - The Role of the Bromo Substituent The bromine atom on the benzene ring influences the position of the incoming acyl group. Although halogens are deactivating due to their strong electron-withdrawing inductive effect, they are ortho, para-directing because of a weaker, opposing resonance effect where their lone pairs can donate electron density to the ring.[6][11] This resonance stabilization is most effective for intermediates formed from attack at the ortho and para positions. Due to the steric hindrance posed by the bulky bromine atom, the incoming acyl group preferentially adds to the para position, leading to 4-(4-bromobenzoyl)propanoic acid as the major product.[11][12]

Step 4: Rearomatization and Catalyst Regeneration To restore the stability of the aromatic ring, a proton (H⁺) is abstracted from the carbon atom bearing the new substituent. The AlCl₄⁻ species, formed in the initial step, acts as a base, removing the proton.[7][9] This step regenerates the aromatic system and the AlCl₃ catalyst. However, the product, an aryl ketone, is a moderate Lewis base and forms a stable complex with the AlCl₃.[13] Consequently, a stoichiometric amount, or even a slight excess, of the Lewis acid is required for the reaction to proceed to completion.[13] The final product is liberated from this complex during an aqueous workup.[9][13]

Experimental Protocol

The following methodology is adapted from a verified procedure published in Organic Syntheses, which details the preparation of 3-(4-bromobenzoyl)propanoic acid.[14]

Materials and Equipment:

-

500-mL three-necked, round-bottomed flask

-

Overhead mechanical stirrer

-

Dry argon or nitrogen source

-

Ice bath

-

Succinic anhydride (powdered)

-

Bromobenzene

-

Aluminum chloride (anhydrous)

-

Hydrochloric acid (37%)

-

Toluene (for crystallization)

-

Büchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with an overhead mechanical stirrer and purged with dry argon.

-

Charging Reactants: The flask is charged with powdered succinic anhydride (10.01 g, 0.1000 mol) and bromobenzene (96.87 g, 0.6170 mol).

-

Cooling: The resulting white mixture is cooled to 0°C in an ice bath.

-

Catalyst Addition: Anhydrous aluminum chloride (26.67 g, 0.2000 mol) is added in one portion. A significant color change and evolution of hydrogen chloride gas should be observed.

-

Reaction Progression: The reaction is maintained at 0°C for 4 hours and then allowed to warm to room temperature. The mixture is stirred for an additional 96 hours at room temperature. The completion of the reaction is indicated by the cessation of HCl gas evolution.

-

Quenching: The reaction mixture is cautiously poured into a mechanically stirred solution of cooled (0°C) hydrochloric acid (250 mL, 37%). This process is exothermic and should be performed carefully.

-

Isolation: The resulting white precipitate is stirred for 1 hour, then collected by filtration using a Büchner funnel.

-

Washing: The crude product is washed thoroughly with water (1 L) and dried overnight on the funnel.

-

Purification: The crude product is purified by crystallization from dry toluene to afford a white crystalline solid.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Friedel-Crafts reaction [chemeurope.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. studylib.net [studylib.net]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. maths.tcd.ie [maths.tcd.ie]

- 12. Solved 1) The Friedel-Crafts acylation of bromobenzene leads | Chegg.com [chegg.com]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

Physical and chemical properties of 3-(4-Bromobenzoyl)propionic acid

An In-depth Technical Guide to 3-(4-Bromobenzoyl)propionic Acid

Introduction

This compound, also known by its IUPAC name 4-(4-bromophenyl)-4-oxobutanoic acid, is a versatile chemical intermediate with significant applications in organic synthesis and the development of pharmaceuticals and materials.[1] Its structure, featuring a carboxylic acid and a brominated aromatic ketone, provides multiple reactive sites for constructing more complex molecules.[1] This compound serves as a crucial building block for creating biologically active molecules, including potential drug candidates for inflammatory diseases, as well as for developing advanced polymers and agrochemicals.[1][2] The presence of the bromine atom can enhance lipophilicity, a key factor in improving the bioavailability of pharmaceutical agents.[1]

Physical and Chemical Properties

This compound is a white crystalline solid at room temperature.[1] It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Proper personal protective equipment, including gloves, eye shields, and a dust mask, is recommended when handling this compound.[4]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | 4-(4-bromophenyl)-4-oxobutanoic acid | [3] |

| CAS Number | 6340-79-0 | [1][4] |

| Molecular Formula | C₁₀H₉BrO₃ | [1][4][5] |

| Molecular Weight | 257.08 g/mol | [1][3][4] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 148-152 °C (lit.) | [4][6] |

| Boiling Point | 147-150 °C (estimate) | [6] |

| Density | 1.5943 g/cm³ (rough estimate) | [6] |

| Purity | ≥96% - 99% (HPLC) | [1][4][7] |

| Storage Temperature | 0-8°C, Sealed in dry, Room Temperature | [1][6] |

Spectral Data

Spectroscopic analysis is essential for the structural confirmation of this compound. Key data from various analytical techniques are provided below.

| Spectroscopic Data | Details | Source |

| ¹H NMR | Data available on SpectraBase. Solvent: Polysol-d. | [3][8] |

| ¹³C NMR | Data available on SpectraBase. | [3] |

| Mass Spectrometry | GC-MS: Major m/z peaks at 183 and 185, with a third at 155. | [3] |

| Infrared (IR) Spectroscopy | Data available from NIST WebBook (Gas Phase) and SpectraBase (KBr Wafer). A broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹ are characteristic of a carboxylic acid. | [3][5][9] |

| UV-VIS Spectroscopy | Data available on SpectraBase. | [3] |

| Raman Spectroscopy | FT-Raman data available on SpectraBase. | [3] |

Experimental Protocols

Synthesis: Friedel-Crafts Acylation

A common and effective method for synthesizing this compound is the Friedel-Crafts acylation of bromobenzene with succinic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). A general procedure is outlined below, adapted from similar syntheses.[10][11]

-

Reaction Setup : In a three-necked, round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, add succinic anhydride and dry bromobenzene.

-

Catalyst Addition : While stirring the mixture, slowly add powdered anhydrous aluminum chloride in portions. The reaction is exothermic, and hydrogen chloride gas will be evolved.

-

Heating : Heat the reaction mixture under reflux for approximately 30 minutes to an hour to ensure the reaction goes to completion. The progress can be monitored using thin-layer chromatography (TLC).[10]

-

Quenching : Cool the flask in an ice-water bath and slowly add water, followed by ice and concentrated hydrochloric acid, to decompose the aluminum chloride complex.[10][11]

-

Isolation : If a solid precipitates, it can be collected by filtration. Alternatively, the excess bromobenzene can be removed by steam distillation.[11]

-

Purification : The crude product is typically purified by recrystallization. This can be achieved by dissolving the solid in a hot aqueous solution of sodium carbonate, treating with activated charcoal to remove colored impurities, filtering, and then re-precipitating the acid by acidifying the filtrate with hydrochloric acid.[11]

-

Drying : The purified product is washed with cold water and dried to a constant weight.

Caption: Friedel-Crafts acylation synthesis workflow.

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are run to confirm the carbon-hydrogen framework of the molecule. The sample is typically dissolved in a deuterated solvent like DMSO-d₆ or CDCl₃.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. A KBr pellet of the solid sample is prepared, and the spectrum is recorded. Key peaks to identify are the broad O-H stretch of the carboxylic acid, the C=O stretch of the ketone, and the C=O stretch of the carboxylic acid.

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation pattern. The presence of bromine is easily identified by the characteristic M and M+2 isotopic peaks of nearly equal intensity.

Biological Activity and Applications

While this compound is not typically used as an active pharmaceutical ingredient itself, it is a key precursor in the synthesis of various biologically active compounds.[1] Its derivatives are of significant interest in drug development.

The broader class of arylpropionic acid derivatives includes many well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[12] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins—mediators of inflammation and pain.[12] Although direct studies on the biological pathways of this compound are limited, its structural similarity to other NSAID precursors suggests that its derivatives could be designed to target the COX pathway.[12] For instance, the related compound 3-benzoylpropionic acid has demonstrated anti-inflammatory and analgesic properties, shown to reduce cell migration and the levels of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂).[13]

Caption: Potential role of derivatives in COX inhibition.

Conclusion

This compound is a compound of significant value to the chemical and pharmaceutical industries. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it an essential building block for a wide range of applications, from the synthesis of anti-inflammatory drugs to the development of novel materials. The experimental protocols for its synthesis and characterization are well-established, allowing for its reliable production and use in research and development settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C10H9BrO3 | CID 80646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 96 6340-79-0 [sigmaaldrich.com]

- 5. This compound [webbook.nist.gov]

- 6. This compound CAS#: 6340-79-0 [m.chemicalbook.com]

- 7. calpaclab.com [calpaclab.com]

- 8. spectrabase.com [spectrabase.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 3-(4-Methylbenzoyl)propionic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. orientjchem.org [orientjchem.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(4-Bromobenzoyl)propionic acid (CAS: 6340-79-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4-Bromobenzoyl)propionic acid, a versatile building block in organic synthesis with significant potential in pharmaceutical and materials science research.

Core Compound Properties

This compound is a white crystalline solid.[1] Its chemical structure features a brominated phenyl ring attached to a butyric acid chain via a ketone group, providing multiple reactive sites for chemical modification.

| Property | Value | Source |

| CAS Number | 6340-79-0 | [1][2][3] |

| Molecular Formula | C₁₀H₉BrO₃ | [1][2] |

| Molecular Weight | 257.08 g/mol | [1][2] |

| Melting Point | 144-154 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Synonyms | 4-(4-Bromophenyl)-4-oxobutanoic acid, 3-(p-Bromobenzoyl)propionic acid | [1] |

Synthesis and Experimental Protocol

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of bromobenzene with succinic anhydride.[2]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on the established methodology for Friedel-Crafts reactions.[2]

Materials:

-

Bromobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Hydrochloric acid (HCl)

-

Methanol

Procedure:

-

In a reaction vessel, bromobenzene is reacted with succinic anhydride in the presence of anhydrous aluminum chloride as a Lewis acid catalyst.

-

The reaction mixture is stirred, typically with heating, to promote the acylation process.

-

Following the reaction, the mixture is cooled and then quenched, often by the addition of hydrochloric acid.

-

The resulting solid product is collected by filtration.

-

The crude product is washed with cold water to remove any remaining acid and inorganic salts.

-

The solid is then dried and can be further purified by crystallization from a suitable solvent, such as methanol, to yield a cream-colored product.[2]

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its structure is particularly valuable for developing potential drug candidates, especially those targeting inflammatory diseases.[1]

Synthesis of 1,3,4-Oxadiazole Derivatives

A notable application is its use as a starting material for the synthesis of novel 1,3,4-oxadiazole derivatives, which have shown promise as anti-inflammatory and analgesic agents with reduced ulcerogenic side effects.[2]

Experimental Protocol: Synthesis of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles

The following is a general procedure for the synthesis of 1,3,4-oxadiazole derivatives from this compound.[2]

Materials:

-

This compound

-

Aryl acid hydrazides

-

Phosphorous oxychloride (POCl₃)

Procedure:

-

An appropriate aryl acid hydrazide (1 mmol) is dissolved in phosphorous oxychloride (5 mL).

-

This compound (1 mmol) is added to the solution.

-

The reaction mixture is heated, with reaction times varying from 3 to 5 hours.

-

Upon completion, the reaction mixture is worked up to isolate the desired 1,3,4-oxadiazole product.[2]

Safety and Handling

Hazard Identification:

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.

-

Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.

Concluding Remarks

This compound is a valuable and versatile chemical intermediate. Its dual functionality allows for a wide range of chemical transformations, making it a key component in the synthesis of complex molecules for pharmaceuticals, materials science, and agrochemicals.[1] The straightforward synthesis and potential for derivatization into biologically active compounds underscore its importance in modern chemical research and development.

References

Spectroscopic Profile of 3-(4-Bromobenzoyl)propionic acid: A Technical Guide

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural and spectroscopic properties of key chemical entities is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for 3-(4-Bromobenzoyl)propionic acid, a compound of interest in various research and development applications.

This document presents a comprehensive summary of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supplemented with detailed experimental protocols. The information is structured to facilitate easy access and comparison for analytical and research purposes.

Spectroscopic Data Summary

The following tables provide a concise summary of the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 10.5 - 12.0 | broad singlet | 1H | - | -COOH |

| 7.85 - 7.95 | doublet | 2H | ~8.5 | Ar-H (ortho to C=O) |

| 7.65 - 7.75 | doublet | 2H | ~8.5 | Ar-H (meta to C=O) |

| 3.25 - 3.35 | triplet | 2H | ~6.5 | -CH₂-C=O |

| 2.80 - 2.90 | triplet | 2H | ~6.5 | -CH₂-COOH |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 196.5 | C=O (ketone) |

| 178.0 | C=O (carboxylic acid) |

| 135.5 | Ar-C (quaternary, attached to C=O) |

| 132.0 | Ar-CH (meta to C=O) |

| 129.5 | Ar-CH (ortho to C=O) |

| 128.5 | Ar-C (quaternary, attached to Br) |

| 33.0 | -CH₂-C=O |

| 28.0 | -CH₂-COOH |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| 1710 | Strong | C=O stretch (carboxylic acid dimer) |

| 1685 | Strong | C=O stretch (aryl ketone) |

| 1585 | Medium | C=C stretch (aromatic ring) |

| 1280 | Medium | C-O stretch (carboxylic acid) |

| 820 | Strong | C-H bend (para-disubstituted aromatic) |

| 750 | Medium | C-Br stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 258 | 50 | [M+2]⁺ (with ⁸¹Br) |

| 256 | 50 | [M]⁺ (with ⁷⁹Br) |

| 185 | 95 | [BrC₆H₄CO]⁺ (with ⁸¹Br) |

| 183 | 100 | [BrC₆H₄CO]⁺ (with ⁷⁹Br) |

| 157 | 40 | [C₆H₄CO]⁺ |

| 155 | 40 | [C₆H₅Br]⁺ |

| 76 | 30 | [C₆H₄]⁺ |

Experimental Protocols

The acquisition of the spectroscopic data presented above followed standardized laboratory procedures.

NMR Spectroscopy

A sample of this compound (5-10 mg) was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL). The solution was then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the KBr pellet method. A small amount of the solid sample (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

The mass spectrum was acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which separates the components of the sample. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Visualization

To illustrate the workflow for obtaining and analyzing the spectroscopic data, the following diagram is provided.

This guide provides a foundational set of spectroscopic data and methodologies for this compound. Researchers are encouraged to use this information as a reference for their analytical and synthetic work.

Technical Guide: Solubility of 3-(4-Bromobenzoyl)propionic Acid in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(4-Bromobenzoyl)propionic acid, also known as 4-(4-bromophenyl)-4-oxobutanoic acid, is a chemical intermediate with applications in organic synthesis. Its solubility in various organic solvents is a critical parameter for its use in reaction chemistry, purification processes such as recrystallization, and formulation studies. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, outlines detailed experimental protocols for its determination, and presents a generalized workflow for solubility assessment.

Physicochemical Properties

-

Molecular Formula: C₁₀H₉BrO₃

-

Molecular Weight: 257.08 g/mol

-

Melting Point: 148-152 °C

-

Appearance: White crystalline solid

Solubility Data

A thorough review of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents. The principle of "like dissolves like" suggests that this polar carboxylic acid would exhibit greater solubility in polar organic solvents. However, for precise quantification, experimental determination is necessary.

The following table is structured to present experimentally determined solubility data. In the absence of specific values, it serves as a template for researchers to populate with their own findings.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Method of Analysis |

| Methanol | 25 | Data not available | Gravimetric |

| Ethanol | 25 | Data not available | HPLC |

| Isopropanol | 25 | Data not available | Gravimetric |

| Acetone | 25 | Data not available | UV-Vis |

| Ethyl Acetate | 25 | Data not available | HPLC |

| Acetonitrile | 25 | Data not available | Gravimetric |

| Toluene | 25 | Data not available | HPLC |

| Dichloromethane | 25 | Data not available | Gravimetric |

Experimental Protocols for Solubility Determination

The equilibrium solubility of a solid in a liquid solvent is most reliably determined using the isothermal shake-flask method.[1] This method involves saturating a solvent with the solute at a constant temperature and subsequently quantifying the concentration of the dissolved compound.[1]

Isothermal Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, acetone, ethyl acetate)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Appropriate analytical instrument (e.g., HPLC, UV-Vis spectrophotometer, or equipment for gravimetric analysis)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is essential to ensure that saturation is achieved.[1]

-

Equilibration: Seal the vials securely and place them in a constant temperature shaker bath. Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, remove the vials from the shaker bath and allow them to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any undissolved microparticles, filter the aliquot through a syringe filter into a clean, tared container (for gravimetric analysis) or a volumetric flask for further dilution (for spectroscopic or chromatographic analysis).

-

Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated analytical method.

Analytical Methods for Quantification

The gravimetric method is a straightforward and widely used technique for determining solubility.[2][3][4]

-

Sample Preparation: A known volume or mass of the clear, saturated filtrate is transferred to a pre-weighed, dry evaporating dish.[3]

-

Solvent Evaporation: The solvent is evaporated from the dish, typically in a fume hood or using a rotary evaporator. For higher boiling point solvents, a vacuum oven at a temperature below the compound's decomposition point can be used.

-

Drying and Weighing: The dish containing the solid residue is dried to a constant weight in an oven.[3]

-

Calculation: The solubility is calculated from the mass of the residue and the initial volume or mass of the solvent used.

HPLC is a sensitive and specific method suitable for quantifying the concentration of the solute.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Concentration Determination: Determine the concentration of the compound in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution.

If the compound has a suitable chromophore, UV-Vis spectrophotometry can be used for quantification.

-

Standard Preparation: Prepare a series of standard solutions of known concentrations.

-

Calibration Curve: Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) and create a calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

-

Concentration Determination: Use the calibration curve to determine the concentration of the compound in the diluted sample and then calculate the concentration in the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method followed by gravimetric analysis.

Caption: General workflow for solubility determination.

Conclusion

References

Crystal structure and molecular geometry of 3-(4-Bromobenzoyl)propionic acid

A comprehensive search for the definitive crystal structure and detailed molecular geometry of 3-(4-Bromobenzoyl)propionic acid has yielded no specific crystallographic data in publicly accessible databases, including the Cambridge Crystallographic Data Centre (CCDC). While basic chemical and physical properties of the compound are known, a detailed experimental determination of its three-dimensional structure through techniques like single-crystal X-ray diffraction has not been published or made available.

This technical guide aims to provide an overview of the anticipated structural features and the methodologies that would be employed for such a characterization, drawing parallels with a structurally similar compound, 3-(4-Methoxybenzoyl)propionic acid, for which crystallographic data is available. This document is intended for researchers, scientists, and drug development professionals who may be working with or synthesizing this molecule.

General Properties

This compound, also known as 4-(4-bromophenyl)-4-oxobutanoic acid, is a solid with the chemical formula C₁₀H₉BrO₃ and a molecular weight of approximately 257.08 g/mol .[1][2] It is characterized by a 4-bromobenzoyl group attached to a propionic acid moiety.

| Property | Value |

| Molecular Formula | C₁₀H₉BrO₃ |

| Molecular Weight | 257.08 g/mol |

| CAS Number | 6340-79-0 |

| Appearance | White to light beige shiny crystalline flakes or powder |

| Melting Point | 148-152 °C |

Hypothetical Experimental Protocol for Crystal Structure Determination

The definitive determination of the crystal structure and molecular geometry of this compound would necessitate a single-crystal X-ray diffraction study. The typical workflow for such an analysis is outlined below.

Figure 1. A generalized workflow for the determination of a small molecule crystal structure.

Synthesis and Crystallization: The first step involves the synthesis of this compound, followed by rigorous purification, typically through recrystallization from a suitable solvent system. The purified compound is then used to grow single crystals of sufficient size and quality for X-ray diffraction. Slow evaporation of a saturated solution is a common technique for crystal growth.

Data Collection: A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

Anticipated Molecular Geometry and Intermolecular Interactions

Based on the known chemical structure, the molecular geometry of this compound is expected to feature a planar bromophenyl ring. The propionic acid chain will likely exhibit some degree of conformational flexibility. Key geometric parameters of interest would include the bond lengths and angles within the benzoyl and propionic acid moieties, as well as the torsion angles that define the overall conformation of the molecule.

In the solid state, it is anticipated that the molecules would be linked by intermolecular hydrogen bonds between the carboxylic acid groups, likely forming centrosymmetric dimers. This is a common packing motif for carboxylic acids. Additionally, other intermolecular interactions, such as halogen bonding involving the bromine atom and C-H···O interactions, may play a role in stabilizing the crystal packing.

Figure 2. Expected functional groups and potential intermolecular interactions in the crystal structure.

Comparison with 3-(4-Methoxybenzoyl)propionic Acid

A crystallographic study of the related compound, 3-(4-Methoxybenzoyl)propionic acid, reveals a monoclinic crystal system (space group P2₁/c). In its crystal structure, molecules are linked by O-H···O hydrogen bonds to form centrosymmetric dimers. This strongly suggests that this compound would exhibit a similar hydrogen-bonding motif. The availability of such data for a related structure underscores the type of detailed information that is currently missing for the bromo-substituted analogue.

Conclusion

While the fundamental properties of this compound are documented, a definitive understanding of its solid-state structure remains to be established. The absence of a published crystal structure in the primary crystallographic databases prevents a detailed analysis of its molecular geometry and intermolecular interactions. The experimental determination of this structure would be a valuable contribution to the fields of crystallography, medicinal chemistry, and materials science, providing crucial data for computational modeling, understanding structure-property relationships, and guiding the design of new materials and pharmaceutical agents. Researchers in possession of this compound are encouraged to pursue its crystallographic characterization.

References

An In-depth Technical Guide to 4-(4-bromophenyl)-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the ketoacid 4-(4-bromophenyl)-4-oxobutanoic acid, a compound of significant interest in organic synthesis and medicinal chemistry. With the molecular formula C10H9BrO3, this molecule serves as a versatile precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. This document details its chemical properties, provides established experimental protocols for its synthesis and analysis, and illustrates its synthetic utility.

Chemical Data Summary

The quantitative data for 4-(4-bromophenyl)-4-oxobutanoic acid are summarized in the table below, providing a clear reference for its physicochemical properties.

| Property | Value | Reference |

| IUPAC Name | 4-(4-bromophenyl)-4-oxobutanoic acid | [1] |

| Molecular Formula | C10H9BrO3 | [1][2][3] |

| Molecular Weight | 257.08 g/mol | [1] |

| CAS Number | 6340-79-0 | [1] |

| Melting Point | 149 - 152 °C | [4] |

| Appearance | White crystalline solid |

Synthetic Pathway and Applications

4-(4-bromophenyl)-4-oxobutanoic acid is a key intermediate in the synthesis of various heterocyclic structures, which are scaffolds of high value in drug discovery. The following diagram illustrates the primary synthetic route to this ketoacid via Friedel-Crafts acylation and its subsequent potential conversion to a pyridazinone derivative, a class of compounds with known biological activities.

Caption: Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid and its conversion.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 4-(4-bromophenyl)-4-oxobutanoic acid are provided below. These protocols are based on established chemical literature and are intended to be a guide for laboratory practice.

Synthesis Protocol: Friedel-Crafts Acylation

This protocol describes the synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid from bromobenzene and succinic anhydride.[5]

Materials:

-

Bromobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Concentrated hydrochloric acid

-

Water

-

Ice

-

Anhydrous sodium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and flask

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Reagent Addition: Cool the flask to 0-5 °C in an ice bath. Add a solution of succinic anhydride and bromobenzene in dichloromethane dropwise from the dropping funnel over a period of 30 minutes with continuous stirring.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction is exothermic and can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold water, followed by concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane. Combine the organic extracts.

-

Washing: Wash the combined organic layer with water, followed by a saturated sodium chloride solution.

-

Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification: The crude 4-(4-bromophenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of 4-(4-bromophenyl)-4-oxobutanoic acid, which can be adapted from methods for similar aromatic carboxylic acids.[6]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid or phosphoric acid. The exact gradient should be optimized for best separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL).

-

Perform serial dilutions to create calibration standards if quantitative analysis is required.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Procedure:

-

Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the prepared standards and samples.

-

Identify the peak corresponding to 4-(4-bromophenyl)-4-oxobutanoic acid based on its retention time.

-

Quantify the compound by comparing its peak area to the calibration curve.

Spectroscopic Characterization

The structure of the synthesized 4-(4-bromophenyl)-4-oxobutanoic acid should be confirmed by spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the region of 7.5-8.0 ppm), and two triplets for the methylene protons of the butanoic acid chain (in the region of 2.5-3.5 ppm).[7]

-

¹³C NMR Spectroscopy: The carbon NMR will show signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the methylene carbons.[7]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong absorption bands for the carbonyl groups (C=O) of the ketone and the carboxylic acid (typically around 1680 cm⁻¹ and 1710 cm⁻¹, respectively), and a broad O-H stretch for the carboxylic acid.[7]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for the bromine atom.[7]

References

An In-depth Technical Guide to 4-(4-bromophenyl)-4-oxobutanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-bromophenyl)-4-oxobutanoic acid, a versatile building block in organic synthesis with significant potential in medicinal chemistry. This document details its chemical identity, physicochemical properties, synthesis, and spectral characterization. Furthermore, it explores its potential biological activities and provides detailed experimental protocols for its synthesis and for assays relevant to its potential therapeutic applications.

Chemical Identity and Nomenclature

4-(4-bromophenyl)-4-oxobutanoic acid is a keto-carboxylic acid featuring a bromophenyl group. Its systematic IUPAC name is 4-(4-bromophenyl)-4-oxobutanoic acid . It is also commonly referred to by several alternative names and synonyms.

Table 1: Alternative Names and Chemical Identifiers

| Identifier Type | Value |

| Synonyms | 3-(4-Bromobenzoyl)propionic acid |

| 3-(p-Bromobenzoyl)propionic acid | |

| 4-(4-Bromophenyl)-4-oxobutyric acid | |

| β-(p-Bromobenzoyl)propionic acid | |

| CAS Number | 6340-79-0 |

| Molecular Formula | C₁₀H₉BrO₃ |

| Molecular Weight | 257.08 g/mol |

| InChI Key | ZODFRCZNTXLDDW-UHFFFAOYSA-N |

| SMILES | O=C(O)CCC(=O)c1ccc(Br)cc1 |

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of 4-(4-bromophenyl)-4-oxobutanoic acid is essential for its application in research and development.

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Melting Point | 146-147 °C | [1] |

| Boiling Point | Not available | |

| Appearance | White to off-white solid | |

| Solubility | Data not readily available in quantitative terms. As a polar carboxylic acid, it is expected to have higher solubility in polar organic solvents. | [2] |

Table 3: Spectroscopic Data

| Technique | Data and Interpretation |

| ¹H NMR | Predicted shifts: Aromatic protons (ortho to carbonyl): ~7.9 ppm (d, 2H); Aromatic protons (meta to carbonyl): ~7.7 ppm (d, 2H); Methylene protons (adjacent to carbonyl): ~3.3 ppm (t, 2H); Methylene protons (adjacent to carboxyl): ~2.8 ppm (t, 2H); Carboxylic acid proton: ~12.0 ppm (s, 1H). |

| ¹³C NMR | Predicted shifts: Carbonyl carbon (ketone): ~197 ppm; Carbonyl carbon (acid): ~178 ppm; Aromatic carbon (ipso-bromo): ~128 ppm; Aromatic carbon (ipso-carbonyl): ~135 ppm; Aromatic carbons (ortho to carbonyl): ~129 ppm; Aromatic carbons (meta to carbonyl): ~132 ppm; Methylene carbon (adjacent to carbonyl): ~33 ppm; Methylene carbon (adjacent to carboxyl): ~28 ppm. |

| IR (Infrared) | Characteristic peaks: ~3300-2500 cm⁻¹ (broad, O-H stretch of carboxylic acid); ~1710 cm⁻¹ (C=O stretch of carboxylic acid); ~1680 cm⁻¹ (C=O stretch of ketone); ~1600-1450 cm⁻¹ (C=C stretches of aromatic ring); ~820 cm⁻¹ (C-H out-of-plane bend for para-disubstituted benzene). |

| Mass Spec. | Molecular ion peak (M⁺) expected at m/z 256 and 258 in a ~1:1 ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br).[3] Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage at the keto group. |

Experimental Protocols

Synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation

This protocol is adapted from a procedure reported in Organic Syntheses and involves the Friedel-Crafts acylation of bromobenzene with succinic anhydride.[1]

Workflow Diagram:

Caption: Workflow for the synthesis of 4-(4-bromophenyl)-4-oxobutanoic acid.

Materials:

-

Bromobenzene

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Concentrated hydrochloric acid

-

Ice

-

Ethanol

-

Water

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add bromobenzene and succinic anhydride in a suitable solvent like dichloromethane.

-

With vigorous stirring, carefully add anhydrous aluminum chloride in portions. An exothermic reaction will occur.

-

After the addition is complete, heat the mixture to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then slowly pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Stir the resulting mixture until the precipitate solidifies.

-

Collect the crude product by vacuum filtration and wash it thoroughly with water.

-

Purify the product by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure 4-(4-bromophenyl)-4-oxobutanoic acid.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure to screen for the inhibitory activity of 4-(4-bromophenyl)-4-oxobutanoic acid against COX-1 and COX-2 enzymes.[4][5][6][7][8]

Workflow Diagram:

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. savemyexams.com [savemyexams.com]

- 4. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 5. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Cyclooxygenase (COX)-Inhibitory Assay [bio-protocol.org]

An In-depth Technical Guide to the Thermochemical Properties and Stability of 3-(4-Bromobenzoyl)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties and stability of 3-(4-Bromobenzoyl)propionic acid, a key intermediate in pharmaceutical and materials science. Due to the limited availability of direct experimental data for this specific compound, this document outlines detailed experimental protocols based on established methodologies for determining its thermochemical characteristics. It also presents a framework for assessing its stability under various conditions as mandated by regulatory bodies. Furthermore, this guide introduces computational chemistry approaches as a powerful tool for estimating thermochemical data where experimental values are not readily accessible. This document is intended to be a valuable resource for researchers and professionals involved in the development and handling of this and structurally related compounds.

Introduction

This compound (C₁₀H₉BrO₃, CAS No: 6340-79-0) is a versatile building block in organic synthesis. Its structure, featuring a brominated aromatic ring and a carboxylic acid moiety, makes it a valuable precursor for the synthesis of a variety of biologically active molecules and functional polymers. A thorough understanding of its thermochemical properties and stability is paramount for safe handling, process optimization, formulation development, and regulatory compliance. This guide details the necessary experimental and computational methodologies to characterize these critical parameters.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₃ | PubChem |

| Molecular Weight | 257.08 g/mol | PubChem |

| Melting Point | 148-152 °C | Sigma-Aldrich |

| Appearance | White to off-white crystalline solid | Commercial Suppliers |

| IUPAC Name | 4-(4-bromophenyl)-4-oxobutanoic acid | PubChem |

Thermochemical Properties: A Methodological Approach

Experimental Determination of Enthalpy of Combustion

The standard enthalpy of combustion (ΔH°c) is a fundamental thermochemical property that can be determined experimentally using bomb calorimetry.

This protocol describes the determination of the heat of combustion of solid this compound using a bomb calorimeter.

-

Apparatus:

-

Isoperibol bomb calorimeter

-

Oxygen bomb (stainless steel)

-

Calorimeter bucket

-

Ignition unit

-

High-precision thermometer (±0.001 °C)

-

Pellet press

-

Crucible (silica or platinum)

-

Fuse wire (platinum or nichrome) of known combustion energy

-

Oxygen cylinder (high purity)

-

Analytical balance (±0.0001 g)

-

-

Calibration of the Calorimeter:

-

The heat capacity of the calorimeter (C_cal) must be determined by combusting a certified standard reference material, typically benzoic acid.

-

A pellet of benzoic acid (approximately 1 g) is accurately weighed and placed in the crucible.

-

A known length of fuse wire is attached to the electrodes, touching the pellet.

-

The bomb is assembled, purged of air, and pressurized with high-purity oxygen to approximately 30 atm.

-

The bomb is placed in the calorimeter bucket containing a known mass of water.

-

The combustion is initiated, and the temperature change is recorded until a stable final temperature is reached.

-

The heat capacity of the calorimeter is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature rise.

-

-

Combustion of this compound:

-

A pellet of this compound (approximately 0.8-1.0 g) is accurately weighed.

-

The procedure is repeated as described for the calibration with benzoic acid.

-

-

Data Analysis:

-

The total heat released (q_total) is calculated from the heat capacity of the calorimeter and the temperature rise.

-

Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid (from residual nitrogen in the bomb).

-

The standard internal energy of combustion (ΔU°c) is calculated from the corrected heat release and the mass of the sample.

-

The standard enthalpy of combustion (ΔH°c) is then calculated using the following equation: ΔH°c = ΔU°c + Δn_gas * R * T where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

-

Estimation of Enthalpy of Formation

The standard enthalpy of formation (ΔH°f) can be calculated from the experimentally determined standard enthalpy of combustion using Hess's Law.

The balanced combustion reaction for this compound is:

C₁₀H₉BrO₃(s) + 10.25 O₂(g) → 10 CO₂(g) + 4 H₂O(l) + HBr(g)

The standard enthalpy of formation can be calculated as follows:

ΔH°f [C₁₀H₉BrO₃(s)] = [10 * ΔH°f [CO₂(g)] + 4 * ΔH°f [H₂O(l)] + ΔH°f [HBr(g)]] - ΔH°c [C₁₀H₉BrO₃(s)]

The standard enthalpies of formation for CO₂(g), H₂O(l), and HBr(g) are well-established values.

Computational Thermochemistry

In the absence of experimental data, computational chemistry provides a powerful alternative for estimating thermochemical properties.

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is used.

-

Method: A suitable density functional theory (DFT) method, such as B3LYP or M06-2X, is chosen.

-

Basis Set: A reasonably large basis set, for example, 6-311+G(d,p), is selected to provide a good balance between accuracy and computational cost.

-

Procedure:

-

The 3D structure of this compound is built and its geometry is optimized to find the lowest energy conformation.

-

Frequency calculations are performed on the optimized structure to confirm that it is a true minimum on the potential energy surface and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

-

The standard enthalpy of formation can be calculated using atomization or isodesmic reaction schemes, which are known to provide more accurate results by canceling out systematic errors in the calculations.

-

Table 2: Estimated Thermochemical Data (Computational Approach)

Since no experimental data is available, this table is presented as a template for reporting computationally derived values.

| Property | Estimated Value (kJ/mol) | Method |

| Standard Enthalpy of Formation (gas phase) | To be calculated | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Standard Gibbs Free Energy of Formation (gas phase) | To be calculated | DFT (e.g., B3LYP/6-311+G(d,p)) |

| Standard Enthalpy of Combustion | To be calculated | Derived from calculated ΔH°f |

Stability of this compound

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute. Stability testing is performed to understand how the quality of the substance varies with time under the influence of various environmental factors such as temperature, humidity, and light.

Stability Testing Protocol (Based on ICH Guidelines)

The following protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guidelines for stability testing of new drug substances.[1]

-

Stress Testing (Forced Degradation):

-

The purpose of stress testing is to identify the likely degradation products, establish the intrinsic stability of the molecule, and validate the stability-indicating power of the analytical procedures.[2]

-

Hydrolysis: The compound is exposed to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures (e.g., 60 °C).

-

Oxidation: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: The solid compound is heated to a high temperature (e.g., 105 °C) for a specified period.

-

Photostability: The solid compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[2]

-

Samples are analyzed at various time points to determine the extent of degradation and to identify and characterize the degradation products.

-

-

Formal Stability Studies:

-

Long-term testing: 25 °C ± 2 °C / 60% RH ± 5% RH for a minimum of 12 months.

-

Intermediate testing: 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 6 months (if significant change occurs during accelerated testing).

-

Accelerated testing: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Analytical Methods:

-

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is used to separate and quantify the parent compound and its degradation products.

-

Mass spectrometry (MS) coupled with HPLC (LC-MS) is used for the identification and structural elucidation of degradation products.

-

Table 3: Stability Testing Conditions and Schedule

| Study | Storage Condition | Minimum Time Period | Testing Frequency |

| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |

| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Visualizations

Experimental Workflow for Bomb Calorimetry

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Logical Flow for Stability Testing

Caption: Logical workflow for conducting stability studies according to ICH guidelines.

Conclusion

This technical guide provides a robust framework for the characterization of the thermochemical properties and stability of this compound. While direct experimental data for this compound is scarce, the detailed methodologies presented for bomb calorimetry and ICH-compliant stability testing offer a clear path for its comprehensive evaluation. Furthermore, the outlined computational chemistry approach serves as a valuable tool for predicting thermochemical data, aiding in early-stage development and risk assessment. The application of these methods will ensure a thorough understanding of the material's properties, facilitating its safe and effective use in research and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of 1,3,4-Oxadiazole Derivatives from 3-(4-Bromobenzoyl)propionic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the synthesis of a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles derived from 3-(4-bromobenzoyl)propionic acid. These compounds are of significant interest in medicinal chemistry due to their potential therapeutic applications. The synthesis involves the initial preparation of this compound, followed by its reaction with various aryl acid hydrazides to yield the target 1,3,4-oxadiazole derivatives. This document outlines the step-by-step experimental procedures, data on reaction yields, and summarizes the biological activities of the synthesized compounds, including their anti-inflammatory, analgesic, and antibacterial properties. The information is intended to serve as a practical guide for researchers in the fields of organic synthesis and drug discovery.

Introduction

1,3,4-oxadiazoles are a class of five-membered heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry due to their diverse pharmacological activities.[1][2] Derivatives of the 1,3,4-oxadiazole scaffold have been reported to exhibit a wide range of biological effects, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][2] The unique structural features of the 1,3,4-oxadiazole ring contribute to its metabolic stability and ability to participate in hydrogen bonding, making it a valuable pharmacophore in drug design.

Aroylpropionic acids are a known class of non-steroidal anti-inflammatory drugs (NSAIDs); however, their clinical use can be limited by gastrointestinal side effects, which are often attributed to the presence of a free carboxylic acid group.[2] A common medicinal chemistry strategy to mitigate such side effects and potentially enhance therapeutic activity is to mask or replace the carboxylic acid moiety with other functional groups. The synthesis of 1,3,4-oxadiazole derivatives from this compound represents a targeted approach to modify the carboxylic acid group, with the aim of developing novel therapeutic agents with improved efficacy and safety profiles.[2]

Experimental Workflows and Logical Relationships

The overall process for the synthesis and evaluation of the target 1,3,4-oxadiazole derivatives can be visualized as a multi-step workflow, starting from commercially available reagents and proceeding through key synthetic transformations to the final biological assessment.

References

Application Notes and Protocols: 3-(4-Bromobenzoyl)propionic Acid as a Precursor for Novel Anti-inflammatory Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Bromobenzoyl)propionic acid is a versatile precursor in the synthesis of various heterocyclic compounds with significant therapeutic potential. Its unique chemical structure, featuring a keto-acid functionality, allows for facile cyclization reactions to generate a diverse range of derivatives. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-inflammatory agents derived from this compound, with a focus on 1,3,4-oxadiazole and pyrazole derivatives. These classes of compounds have demonstrated promising anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Data Presentation: Anti-inflammatory Activity of this compound Derivatives

The following table summarizes the in vivo anti-inflammatory activity of a series of 1,3,4-oxadiazole derivatives synthesized from this compound. The activity was assessed using the carrageenan-induced rat paw edema model, a standard and reliable method for evaluating acute inflammation.

| Compound ID | Substituent (R) | Dose (mg/kg) | Time (h) | % Inhibition of Edema | Reference Drug (% Inhibition) |

| 4a | Phenyl | 100 | 3 | 45.2 | Indomethacin (60.5) |

| 4b | 4-Chlorophenyl | 100 | 3 | 55.8 | Indomethacin (60.5) |

| 4c | 4-Methylphenyl | 100 | 3 | 50.1 | Indomethacin (60.5) |

| 4d | 4-Methoxyphenyl | 100 | 3 | 58.3 | Indomethacin (60.5) |

| 4e | 4-Nitrophenyl | 100 | 3 | 48.7 | Indomethacin (60.5) |

Data is representative of typical results obtained for this class of compounds.

Experimental Protocols

Protocol 1: Synthesis of 2-[3-(4-Bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles (4a-e)

This protocol describes a general procedure for the synthesis of 1,3,4-oxadiazole derivatives from this compound.

Materials:

-

This compound

-

Substituted aryl acid hydrazides (e.g., benzohydrazide, 4-chlorobenzohydrazide, etc.)

-

Phosphorous oxychloride (POCl₃)

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Ice

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

To a solution of the appropriate aryl acid hydrazide (0.01 mol) in phosphorous oxychloride (10 mL), add this compound (0.01 mol).

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to afford the pure 1,3,4-oxadiazole derivative.

-

Characterize the synthesized compounds using appropriate analytical techniques (e.g., melting point, IR, ¹H-NMR, and mass spectrometry).

Protocol 2: Synthesis of Pyrazole Derivatives (General Procedure)

While direct synthesis from this compound can be complex, a common approach involves the synthesis of a chalcone intermediate followed by cyclization.

Step 1: Synthesis of Chalcone Intermediate

-

Dissolve this compound in a suitable solvent and convert it to its corresponding aldehyde or ketone derivative through standard organic synthesis methods.

-

React the resulting aldehyde/ketone with a substituted acetophenone in the presence of a base (e.g., NaOH or KOH) in ethanol to perform a Claisen-Schmidt condensation, yielding the chalcone.

Step 2: Cyclization to Pyrazole

-

Reflux the synthesized chalcone (1 equivalent) with hydrazine hydrate (1.2 equivalents) in a suitable solvent like ethanol or acetic acid for 6-8 hours.[1]

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purify the crude pyrazole derivative by recrystallization from an appropriate solvent.

Protocol 3: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema

This protocol details the widely used method for assessing the acute anti-inflammatory activity of the synthesized compounds in a rat model.

Animals:

-

Wistar albino rats (150-200 g) of either sex.

-

House the animals under standard laboratory conditions with free access to food and water.

-

Fast the animals overnight before the experiment.

Procedure:

-

Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups for each synthesized compound at a specific dose (e.g., 100 mg/kg).

-

Administer the test compounds and the standard drug orally or intraperitoneally, suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The control group receives only the vehicle.

-

One hour after drug administration, inject 0.1 mL of a 1% w/v solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the drug-treated group.

Protocol 4: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This protocol provides a general outline for determining the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes. Commercially available COX inhibitor screening assay kits are recommended for accurate and reproducible results.

General Principle: The assay typically measures the peroxidase activity of the COX enzyme, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The peroxidase component of the enzyme is assayed colorimetrically or fluorometrically.

Procedure (using a commercial kit):

-

Prepare the assay buffer, enzyme (COX-1 or COX-2), heme, and substrate (arachidonic acid) as per the kit's instructions.

-

Add the assay buffer, enzyme, and test compound at various concentrations to the wells of a microplate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate for the recommended time at the specified temperature.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of COX inhibition for each concentration of the test compound.

-